molecular formula C19H15N5O2 B2800486 1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251603-02-7

1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2800486
CAS No.: 1251603-02-7
M. Wt: 345.362
InChI Key: YGMFPSZWJMWHPC-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one (CAS 1251603-02-7) is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C19H15N5O2, with a molecular weight of 345.35 g/mol . The compound's unique architecture integrates three distinct pharmacophores: a pyridazinone core, a 1,2,4-oxadiazole ring, and a terminal pyridine moiety . This strategic combination confers promising pharmacological properties, making it a valuable scaffold for investigating novel therapeutic agents. The presence of the 1,2,4-oxadiazole ring is a key feature that enhances the molecule's metabolic stability, while the pyridine group facilitates crucial dipole interactions and hydrogen bonding with biological targets . The 4-ethylphenyl substituent at the 1-position of the pyridazinone ring is hypothesized to influence the compound's pharmacokinetic profile, potentially improving cell membrane permeability and overall bioavailability . Preliminary research suggests this molecule has potential as a modulator of specific enzymatic pathways, with possible applications in neurological and oncological research . It is supplied for in vitro screening and hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Identifiers: : 1251603-02-7 ; Molecular Formula: C19H15N5O2 ; InChI Key: YGMFPSZWJMWHPC-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-2-13-5-7-15(8-6-13)24-11-9-16(25)17(22-24)19-21-18(23-26-19)14-4-3-10-20-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMFPSZWJMWHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O2C_{19}H_{18}N_4O_2, with a molecular weight of 342.38 g/mol. The structure features a dihydropyridazinone core linked to a pyridine and an oxadiazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • PPAR Agonism : Similar compounds have shown agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. This interaction is significant as it can modulate lipid metabolism and inflammation, potentially leading to anticancer effects .
  • Cytotoxic Activity : Preliminary studies indicate that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using several cancer cell lines to evaluate the effectiveness of this compound:

Cell Line IC50 (µM) Reference
A-4980.23
DU 1450.18
HeLa1.2

These results suggest that the compound exhibits potent antiproliferative effects comparable to established chemotherapeutic agents.

Case Studies

  • Antitumor Activity : In a study focusing on PPAR agonists, a series of compounds similar to our target demonstrated significant antitumor properties in vitro. The most active derivative showed an IC50 value in the low micromolar range against prostate cancer cells .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the oxadiazole ring significantly influence biological activity. For instance, substituents on the pyridine ring can enhance or reduce cytotoxic effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Activity IC50 (µM) Notes
Compound APPAR Agonist0.23Similar structure
Compound BAnticancer0.18Related oxadiazole
Compound CCytotoxic1.2Effective against HeLa

This table illustrates how structural variations impact biological efficacy.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit tumor growth by inducing apoptosis in cancer cells or interfering with cell cycle progression. A study highlighted that certain derivatives showed IC50 values as low as 2.01 µM against various cancer cell lines, indicating potent antiproliferative effects .

Anticonvulsant Effects

The anticonvulsant potential of related compounds has also been explored. For example:

  • Efficacy in Models : Compounds derived from similar structures have demonstrated protective effects in picrotoxin-induced seizure models, suggesting that modifications to the pyridazine ring can enhance anticonvulsant activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings significantly enhances biological activity. For example, chlorinated derivatives often exhibit higher potency due to increased electron deficiency, which can improve interaction with biological targets .

Applications in Drug Development

The unique structural features of This compound position it as a promising candidate for drug development in several therapeutic areas:

Cancer Therapy

Given its anticancer properties, this compound could be further developed into a therapeutic agent targeting specific types of tumors. The ability to modify its structure allows for the design of analogs with improved selectivity and reduced side effects.

Neurological Disorders

With demonstrated anticonvulsant activity, derivatives of this compound may be explored as treatments for epilepsy and other seizure disorders. The ongoing research into its mechanism can facilitate the development of safer and more effective medications.

Case Study 1: Anticancer Activity

A series of pyridazine derivatives were synthesized and tested against various cancer cell lines (e.g., MCF-7 and HepG2). The study found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, with some derivatives achieving an IC50 value of 5.71 µM compared to standard treatments .

Case Study 2: Anticonvulsant Efficacy

In a study evaluating anticonvulsant properties in animal models, certain analogs exhibited high efficacy with minimal toxicity. The protective index was calculated based on median effective doses (ED50) and toxic doses (TD50), demonstrating favorable therapeutic profiles for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with derivatives like 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one (hereafter referred to as Compound A ) . Key differences lie in the substituents:

Property Target Compound Compound A
Phenyl Substituent 4-Ethylphenyl 4-Methylphenyl
Oxadiazole Substituent Pyridin-3-yl 2,3-Dimethoxyphenyl
Molecular Weight (g/mol) ~337.36 (calculated) ~379.39 (calculated)
logP (Predicted) 2.8 (estimated) 3.2 (estimated)
H-Bond Acceptors 6 7
H-Bond Donors 0 0

Key Observations

Compound A’s dimethoxyphenyl group contributes higher logP (3.2) due to methoxy groups, which may improve blood-brain barrier penetration but increase metabolic instability .

Electronic and Steric Effects :

  • The pyridin-3-yl group in the target compound introduces a basic nitrogen, enabling protonation at physiological pH, which could enhance solubility in acidic environments (e.g., stomach) .
  • In contrast, Compound A’s dimethoxyphenyl group lacks basicity but offers electron-rich methoxy groups for π-stacking or polar interactions.

Biological Activity :

  • While specific data for the target compound are unavailable, analogs like Compound A have shown moderate kinase inhibition (IC₅₀ ~5–10 μM) in preliminary screens, attributed to oxadiazole-mediated binding to ATP pockets . The pyridin-3-yl group in the target compound may similarly engage in hinge-region interactions in kinases.

Research Findings and Methodological Considerations

  • Crystallography: SHELX programs are widely used to resolve molecular conformations of such compounds. For example, SHELXL refinements of similar dihydropyridazinones reveal planar oxadiazole rings, with torsion angles <5°, favoring co-planar interactions with aromatic residues in target proteins.
  • Computational Predictions : Molecular docking studies suggest that the pyridin-3-yl group in the target compound may form a hydrogen bond with backbone carbonyls (e.g., in kinase targets), whereas Compound A’s dimethoxyphenyl group relies on hydrophobic contacts .

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one, and how can they be addressed?

The synthesis involves multi-step reactions requiring precise control of cyclization and functional group compatibility. A common strategy involves:

  • Step 1: Coupling of the pyridinyl-oxadiazole precursor with a substituted dihydropyridazinone scaffold.
  • Step 2: Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions like ring-opening or oxidation .
  • Step 3: Purification via recrystallization or column chromatography to isolate the target compound. Challenges include managing steric hindrance from the 4-ethylphenyl group and ensuring regioselectivity during oxadiazole formation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced analytical techniques are essential:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and ring conformations. For example, the pyridin-3-yl group’s proton signals are distinct in aromatic regions (~δ 7.5–8.5 ppm) .
  • HPLC: Ensures purity (>95%) by resolving polar impurities from the oxadiazole and dihydropyridazinone moieties .
  • Mass Spectrometry (HRMS): Validates molecular weight (calculated for C19H16N5O2: 346.13 g/mol) and isotopic patterns .

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzyme Inhibition Assays: Test against kinases or phosphodiesterases, as dihydropyridazinones are known to modulate these targets. Use fluorescence-based or radiometric assays .
  • Cellular Viability Assays: Evaluate cytotoxicity in relevant cell lines (e.g., cancer or primary cells) using MTT or ATP-luminescence assays .
  • Solubility Studies: Determine solubility in DMSO/PBS to guide in vitro dosing .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with a target protein?

  • Molecular Docking: Use software like AutoDock Vina to predict binding poses of the oxadiazole and pyridin-3-yl groups in active sites (e.g., kinase ATP-binding pockets). Validate with MD simulations to assess stability .
  • QSAR Analysis: Correlate substituent variations (e.g., ethylphenyl vs. methoxyphenyl) with activity data to guide structural modifications .

Q. What experimental strategies resolve contradictory bioactivity data across different assays?

  • Dose-Response Curves: Confirm activity trends across multiple concentrations (e.g., IC50 shifts may indicate off-target effects).
  • Counter-Screening: Test against related enzymes/receptors to identify selectivity issues.
  • Metabolic Stability Assessment: Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. How can researchers probe the mechanism of action in cellular systems?

  • CRISPR-Cas9 Knockout Models: Silence suspected targets (e.g., kinases) to observe rescue effects.
  • Phosphoproteomics: Identify downstream signaling changes via LC-MS/MS after compound treatment .
  • Fluorescent Probes: Design conjugates (e.g., BODIPY-labeled analogs) for cellular localization studies .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives?

  • Systematic Substituent Scanning: Synthesize analogs with variations in the ethylphenyl group (e.g., halogenation, alkyl chain length) and oxadiazole-linked pyridine .
  • Free Energy Perturbation (FEP): Compute relative binding affinities of derivatives to prioritize synthesis .

Methodological Considerations

Q. How to address low yields in the final cyclization step?

  • Catalyst Screening: Test Pd/Cu or organocatalysts to enhance cyclization efficiency.
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yield via controlled dielectric heating .

Q. What strategies mitigate oxidation of the dihydropyridazinone core?

  • Inert Atmosphere: Use argon/nitrogen during synthesis and storage.
  • Antioxidant Additives: Include BHT (butylated hydroxytoluene) in reaction mixtures .

Key Data for Reference

Property Value/Technique Reference
Molecular Weight346.13 g/mol (C19H16N5O2)
Key Functional Groups1,2,4-Oxadiazole, Dihydropyridazinone
Common ImpuritiesRing-opened byproducts, oxidated forms
Recommended Storage-20°C, desiccated, dark

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